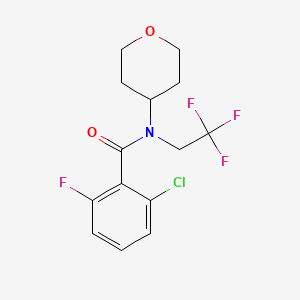
2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
Target of Action
The primary target of F6275-0117 is the Menin-Histone-Lysine N-Methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of certain types of leukemia, such as KMT2A-rearranged (KMT2A-r) or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .
Mode of Action
F6275-0117 is a highly selective and orally bioavailable small molecule that disrupts the Menin-KMT2A protein-protein interaction . This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and ALL .
Biochemical Pathways
The Menin-KMT2A interaction is involved in the regulation of gene expression. Disruption of this interaction by F6275-0117 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells .
Pharmacokinetics
The pharmacokinetic properties of F6275-0117 are currently under investigation . As it is an orally bioavailable compound, it is expected to have good absorption and distribution profiles .
Result of Action
The disruption of the Menin-KMT2A interaction by F6275-0117 results in the differentiation and subsequent death of leukemic cells . This compound has shown synergistic effects with other drugs like venetoclax and azacitidine, enhancing their mechanisms of action and leading to improved clinical outcomes .
Action Environment
The efficacy and stability of F6275-0117 can be influenced by various environmental factors, such as the presence of other drugs. For instance, its effectiveness is enhanced when used in combination with venetoclax and azacitidine .
実験室実験の利点と制限
One advantage of using 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied and has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the scientific research related to 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide. One direction is to further investigate the mechanism of action of this compound and identify other enzymes or pathways that it may target. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, this compound could be tested in clinical trials to evaluate its safety and efficacy in treating cancer and inflammation. Finally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-ol in the presence of a base. The resulting compound is then reacted with 2,2,2-trifluoroethylamine to yield the final product. This method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential applications in drug development. This compound has shown promising results in inhibiting the growth of cancer cells and has been tested in preclinical studies for the treatment of various types of cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
特性
IUPAC Name |
2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF4NO2/c15-10-2-1-3-11(16)12(10)13(21)20(8-14(17,18)19)9-4-6-22-7-5-9/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBKARRERYGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
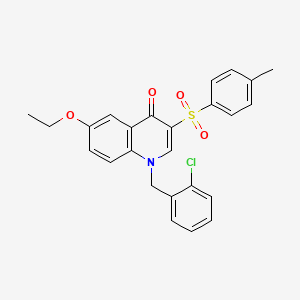
![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2910815.png)
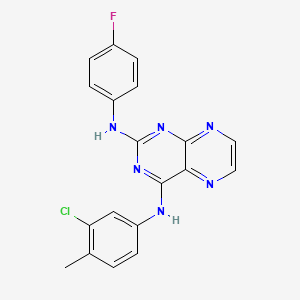
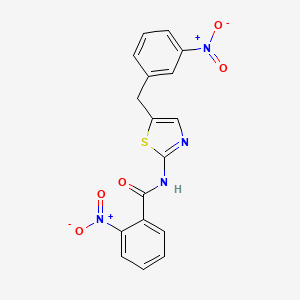
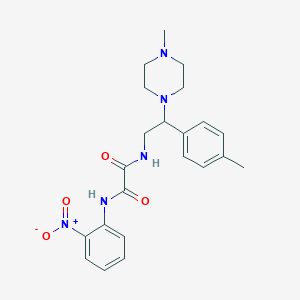
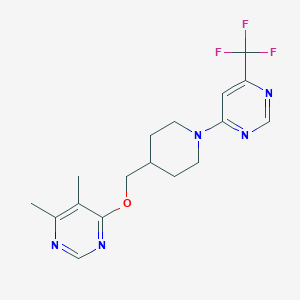

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)